![molecular formula C28H18ClN3O2S B11187554 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B11187554.png)
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline ring, a naphthalene moiety, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline ring, followed by the introduction of the chloro and phenyl groups. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the pyrrolidine-2,5-dione structure is formed through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cells . The compound may function through mechanisms that induce apoptosis and inhibit tumor growth.
A detailed study demonstrated that modifications at the C2 position of quinazoline derivatives can influence their cytotoxicity. Specifically, replacing methyl groups with other heteroaryl groups resulted in varying levels of activity against multiple cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that certain quinazoline derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli . The presence of specific moieties within the structure enhances its bioactivity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. The incorporation of various functional groups at strategic positions on the quinazoline scaffold can significantly alter biological activity. For example:
Substituent | Position | Biological Activity |
---|---|---|
Chlorine | C6 | Enhances cytotoxicity |
Sulfanyl | C3 | Increases antimicrobial properties |
Naphthyl | C1 | Contributes to overall potency |
This table summarizes how different substituents affect the biological activities of the compound.
Case Study on Anticancer Activity
In a study published in Der Pharma Chemica, a series of synthesized quinazoline derivatives were tested against various cancer cell lines. The results indicated that compounds similar to 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity .
Case Study on Antimicrobial Efficacy
Another research effort highlighted the antimicrobial potential of quinazoline derivatives against Candida albicans and other pathogens. The study noted that certain modifications led to enhanced inhibition zones compared to standard antibiotics, suggesting a viable path for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine-2,5-dione structure can interact with various proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of structural features. The presence of both the quinazoline and naphthalene moieties, along with the pyrrolidine-2,5-dione structure, provides a distinct set of chemical and biological properties that can be leveraged for various applications .
Biological Activity
The compound 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Quinazolinones, including the compound , often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit kinases such as PI3Kδ, which is implicated in cancer and inflammatory diseases .
- Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity, targeting bacterial enzymes and disrupting cellular functions .
Pharmacological Applications
The pharmacological potential of this compound can be summarized as follows:
- Anticancer Therapy : Studies have demonstrated that certain quinazolinone derivatives possess significant cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal cancer) and A-549 (lung cancer) . The IC50 values for these compounds indicate potent activity, with some derivatives showing superior efficacy compared to established chemotherapeutics like cabozantinib.
Compound | IC50 (µM) |
---|---|
3c | 1.184 ± 0.06 |
3e | 3.403 ± 0.18 |
Cabozantinib | 16.350 ± 0.86 |
- Antimicrobial Activity : Research indicates that these compounds can inhibit bacterial growth by targeting specific enzymes such as acetylcholinesterase and urease . This suggests potential applications in treating infections.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of synthesized quinazolinone derivatives against the HCT-116 colorectal cancer cell line. The results indicated that compounds 3c and 3e exhibited remarkable antiproliferative activities (IC50 values of 1.184 µM and 3.403 µM, respectively), outperforming traditional chemotherapeutics . The mechanism of action was further explored through apoptosis assays, revealing that these compounds induced significant cell cycle arrest.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of various quinazolinone derivatives, including the target compound. The study found that these compounds effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmission and has implications for neurodegenerative diseases . This highlights their potential use in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodology : Use a stepwise approach involving sulfanyl group introduction via nucleophilic substitution. For example, combine 6-chloro-4-phenylquinazoline-2-thiol with 1-(naphthalen-1-yl)pyrrolidine-2,5-dione under anhydrous conditions. Optimize yields by varying solvents (e.g., DMF or THF), catalysts (e.g., Fe₂O₃@SiO₂/In₂O³ for greener synthesis ), and temperature (80–120°C). Monitor intermediates via TLC and purify via column chromatography .
Q. How should researchers confirm the structural integrity of this compound?
- Methodology : Employ spectroscopic techniques:
- IR Spectroscopy : Confirm sulfanyl (S-H/C-S) and pyrrolidine-dione (C=O) functional groups.
- ¹H/¹³C-NMR : Verify substituent positions (e.g., naphthalene protons at δ 7.5–8.5 ppm, quinazoline chlorophenyl signals).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. What experimental design principles apply to studying its reaction kinetics?
- Methodology : Use a factorial design of experiments (DoE) to assess variables (temperature, catalyst loading, stoichiometry). For example, apply a 2³ factorial matrix to identify dominant factors affecting reaction rates. Analyze data via ANOVA to minimize trial-and-error approaches .
Advanced Research Questions
Q. How can computational methods guide reaction pathway optimization for derivatives of this compound?
- Methodology : Combine quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict viable reaction paths. Use software like Gaussian or ORCA to simulate energy barriers for sulfanyl-group substitutions. Validate predictions with small-scale experiments and refine via iterative feedback loops .
Q. What strategies resolve contradictions in solubility or stability data across studies?
- Methodology : Conduct systematic stability studies under varying conditions (pH, temperature, light). For solubility discrepancies, use Hansen solubility parameters (HSPs) to identify optimal solvents. Cross-validate results with differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .
Q. How can structure-activity relationships (SAR) be explored for potential pharmacological applications?
- Methodology : Synthesize analogs with modifications to the quinazoline or naphthalene moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or EGFR) and correlate with computational docking studies (AutoDock Vina). Prioritize candidates with ClogP < 5 and topological polar surface area (TPSA) < 140 Ų for improved bioavailability .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Methodology : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or simulate moving bed (SMB) chromatography for large-scale separations. Characterize isolated isomers via circular dichroism (CD) spectroscopy .
Q. How can green chemistry principles be integrated into its synthesis?
- Methodology : Replace traditional solvents with ionic liquids or supercritical CO₂. Employ heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O³) to reduce waste. Evaluate via E-factor calculations and life-cycle assessment (LCA) .
Properties
Molecular Formula |
C28H18ClN3O2S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H18ClN3O2S/c29-19-13-14-22-21(15-19)26(18-8-2-1-3-9-18)31-28(30-22)35-24-16-25(33)32(27(24)34)23-12-6-10-17-7-4-5-11-20(17)23/h1-15,24H,16H2 |
InChI Key |
GAKZNMRAPNOOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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